(S)-2-Amino-N-(3-chloro-benzyl)-3,N-dimethyl-butyramide
CAS No.:
Cat. No.: VC13395536
Molecular Formula: C13H19ClN2O
Molecular Weight: 254.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19ClN2O |
|---|---|
| Molecular Weight | 254.75 g/mol |
| IUPAC Name | (2S)-2-amino-N-[(3-chlorophenyl)methyl]-N,3-dimethylbutanamide |
| Standard InChI | InChI=1S/C13H19ClN2O/c1-9(2)12(15)13(17)16(3)8-10-5-4-6-11(14)7-10/h4-7,9,12H,8,15H2,1-3H3/t12-/m0/s1 |
| Standard InChI Key | ZKFBLLXOPUGHAJ-LBPRGKRZSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N(C)CC1=CC(=CC=C1)Cl)N |
| SMILES | CC(C)C(C(=O)N(C)CC1=CC(=CC=C1)Cl)N |
| Canonical SMILES | CC(C)C(C(=O)N(C)CC1=CC(=CC=C1)Cl)N |
Introduction
Chemical Characterization and Structural Properties
(S)-2-Amino-N-(3-chloro-benzyl)-3,N-dimethyl-butyramide (CAS No. 1309023-60-6) is a secondary amide with the molecular formula C₁₃H₁₉ClN₂O and a molecular weight of 254.75–254.76 g/mol . The compound’s IUPAC name, (2S)-2-amino-N-[(3-chlorophenyl)methyl]-N,3-dimethylbutanamide, reflects its stereochemistry at the second carbon and the substitution pattern on the benzyl and butyramide groups . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS No. | 1309023-60-6 | |
| Molecular Formula | C₁₃H₁₉ClN₂O | |
| Molecular Weight | 254.75–254.76 g/mol | |
| SMILES | CC(C)C@@HN | |
| InChI Key | ZKFBLLXOPUGHAJ-LBPRGKRZSA-N | |
| Purity | 96% |
The chiral (S)-configuration at the second carbon is critical for its potential biological interactions, as enantiomeric purity often influences receptor binding affinity . The chloro-substituent on the benzyl group enhances lipophilicity, which may improve membrane permeability and bioavailability .
Research Gaps and Future Directions
Despite its promising features, critical gaps remain:
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Biological activity profiling: No in vitro or in vivo studies are publicly documented.
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Optimization of synthesis: Current protocols lack yield and scalability data.
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Toxicological assessments: Acute and chronic toxicity studies are essential for therapeutic applications.
Future research should prioritize structure-activity relationship (SAR) studies to elucidate the impact of stereochemistry and substituents on bioactivity.
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